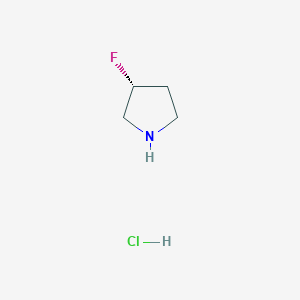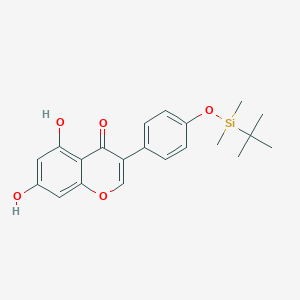
3-Carbamoyloxy-2-phenylpropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyloxy-2-phenylpropionic acid is an organic compound with the chemical formula C10H11NO4. It belongs to the class of benzene and substituted derivatives, which are aromatic compounds containing a monocyclic ring system consisting of benzene . This compound is known for its role in various biochemical pathways and its presence in living organisms ranging from bacteria to humans .
Méthodes De Préparation
The preparation of 3-Carbamoyloxy-2-phenylpropionic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenyl-1,3-propanediol monocarbamate with specific reagents to form 3-Carbamoyl-2-phenylpropionaldehyde, which is then further processed to yield this compound . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-Carbamoyloxy-2-phenylpropionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 3-Carbamoyl-2-phenylpropionaldehyde .
Applications De Recherche Scientifique
3-Carbamoyloxy-2-phenylpropionic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it plays a role in metabolic pathways and can be used to study enzyme-catalyzed reactions . In medicine, it is involved in the metabolism of certain drugs, making it a valuable compound for pharmacological research . Additionally, it has industrial applications in the production of specialty chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3-Carbamoyloxy-2-phenylpropionic acid involves its interaction with specific enzymes and molecular targets. For instance, it is metabolized by aldehyde dehydrogenase, which catalyzes the conversion of 3-Carbamoyl-2-phenylpropionaldehyde to this compound . This process is part of the broader metabolic pathway of felbamate, a drug used to treat epilepsy . The molecular targets and pathways involved in its mechanism of action are crucial for understanding its biological effects and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
3-Carbamoyloxy-2-phenylpropionic acid can be compared with other similar compounds such as 2-Phenyl-1,3-propanediol monocarbamate and 3-Carbamoyl-2-phenylpropionaldehyde . These compounds share structural similarities but differ in their chemical properties and reactivity. For example, 2-Phenyl-1,3-propanediol monocarbamate is a precursor in the synthesis of this compound, while 3-Carbamoyl-2-phenylpropionaldehyde is an intermediate formed during its oxidation . The uniqueness of this compound lies in its specific role in metabolic pathways and its diverse applications in scientific research .
Propriétés
Numéro CAS |
139262-66-1 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
3-carbamoyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13) |
Clé InChI |
AYRIVCKWIAUVOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Synonymes |
3-carbamoyloxy-2-phenylpropionic acid CPPA-3,2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)


![Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B143457.png)



![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B143469.png)




